molecular formula C10H10Br2O3 B14589061 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate CAS No. 61305-58-6

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate

Cat. No.: B14589061
CAS No.: 61305-58-6
M. Wt: 337.99 g/mol
InChI Key: QEHXFNJUWPIANB-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate is an organic compound characterized by the presence of bromine atoms at the 3rd and 5th positions of a cyclohexadienone ring, a methyl group at the 1st position, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate typically involves the bromination of a precursor compound, such as 1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate, using bromine or a brominating agent like N-bromosuccinimide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the carbonyl group play crucial roles in its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetic acid
  • 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate
  • 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl butanoate

Uniqueness

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate is unique due to its specific substitution pattern and the presence of a propanoate ester group, which can influence its reactivity and biological activity compared to similar compounds .

Properties

CAS No.

61305-58-6

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

(3,5-dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl) propanoate

InChI

InChI=1S/C10H10Br2O3/c1-3-8(13)15-10(2)4-6(11)9(14)7(12)5-10/h4-5H,3H2,1-2H3

InChI Key

QEHXFNJUWPIANB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)C

Origin of Product

United States

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